Cas no 930-62-1 (2,4-Dimethylimidazole)

2,4-Dimethylimidazole is a heterocyclic organic compound with the molecular formula C5H8N2. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The compound features a stable imidazole core with two methyl substituents at the 2- and 4-positions, enhancing its reactivity and selectivity in various chemical transformations. Its applications include use as a catalyst or ligand in coordination chemistry, as well as a building block for advanced materials. The product is characterized by high purity and consistent performance, making it suitable for precision-driven industrial and research applications. Proper handling is recommended due to its potential sensitivity under certain conditions.
2,4-Dimethylimidazole structure
2,4-Dimethylimidazole structure
Product Name:2,4-Dimethylimidazole
CAS No:930-62-1
MF:C5H8N2
MW:96.1304206848145
MDL:MFCD00022365
CID:40288
PubChem ID:70259
Update Time:2025-05-19

2,4-Dimethylimidazole Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dimethylimidazole
    • 1H-Imidazole,2,4-dimethyl
    • 2,4-dimethyl
    • 2,4-Dimethyl-1(3)H-imidazol
    • 2,4-dimethyl-1(3)H-imidazole
    • 2,4-dimethyl-1H-imidazole
    • 2,4-Dimethylimidazol
    • 2,4-dimethyl-imidazole
    • 2,5-Dimethyl-1H-imidazole
    • 2-methyl-4-methylimidazole
    • 1H-Imidazole,2,4-dimethyl- (9CI)
    • Imidazole, 2,4(or 2,5)-dimethyl- (6CI,7CI)
    • Imidazole,2,4-dimethyl- (8CI)
    • 2,5-Dimethylimidazole
    • NSC 13192
    • 1H-Imidazole, 2,4-dimethyl- (9CI)
    • 2,5-Dimethyl-1H-imidazole (ACI)
    • Imidazole, 2,4(or 2,5)-dimethyl- (6CI, 7CI)
    • Imidazole, 2,4-dimethyl- (8CI)
    • W-100258
    • AKOS015905574
    • CS-W013729
    • DTXSID40239236
    • NSC13192
    • FT-0610177
    • MFCD00022365
    • EINECS 213-221-4
    • 1H-Imidazole,4-dimethyl-
    • EN300-25771
    • 2,4-dimethyl imidazole
    • NSC-13192
    • Imidazole,4-dimethyl-
    • AC-907/25014081
    • 1H-Imidazole, 2,4-dimethyl-
    • AKOS000121130
    • 930-62-1
    • PS-9343
    • 2,4 dimethyl imidazole
    • 2,5-dimethyl imidazole
    • NS00020241
    • A844433
    • Z217301646
    • Imidazole, 2,4-dimethyl-
    • InChI=1/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7
    • T0MIX7SJ2E
    • UNII-T0MIX7SJ2E
    • AM20120338
    • 2,4-Dimethyl-1H-imidazole #
    • 2,4-dimethyl-3H-imidazole
    • ALBB-028805
    • DB-013975
    • DTXCID60161727
    • STL373495
    • BBL027875
    • MDL: MFCD00022365
    • Inchi: 1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7)
    • InChI Key: LLPKQRMDOFYSGZ-UHFFFAOYSA-N
    • SMILES: N1=C(C)NC(C)=C1
    • BRN: 1639

Computed Properties

  • Exact Mass: 96.06870
  • Monoisotopic Mass: 96.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 63.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7A^2
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.9

Experimental Properties

  • Color/Form: White crystals
  • Density: 0.9678 (rough estimate)
  • Melting Point: 85-87 ºC
  • Boiling Point: 266 ºC (733 mmHg)
  • Flash Point: 266°C/733mm
  • Refractive Index: 1.5000 (estimate)
  • Water Partition Coefficient: Soluble in water.
  • PSA: 28.68000
  • LogP: 1.02650
  • pka: 8.36(at 25℃)
  • Solubility: Not determined

2,4-Dimethylimidazole Security Information

  • Hazard Statement: H302-H314
  • Hazardous Material transportation number:3263
  • Hazard Category Code: R22;R34
  • Safety Instruction: S45-S36/37/39-S26
  • RTECS:NI4839712
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:
  • Packing Group:I; II; III
  • Risk Phrases:R22; R34
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

2,4-Dimethylimidazole Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,4-Dimethylimidazole Pricemore >>

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2,4-Dimethylimidazole Production Method

Production Method 1

Reaction Conditions
Reference
New process for synthesis of imidazole derivatives
Eloy, F.; Deryckere, A.; Maffrand, J. P., European Journal of Medicinal Chemistry, 1974, 9(6), 602-6

Production Method 2

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
A new synthesis of imidazoles
Casey, Michael; Moody, Christopher J.; Rees, Charles W., Journal of the Chemical Society, 1982, (13), 714-15

Production Method 3

Reaction Conditions
1.1 Catalysts: AP 64K
Reference
Catalytic synthesis of C-alkylimidazoles in the presence of platinum/alumina catalysts
Gitis, K. M.; Neumoeva, G. E.; Raevskaya, N. I.; Arutyunyants, G. A.; Isagulyants, G. V., Izvestiya Akademi Nauk, 1992, (4), 932-40

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ;  24 h, rt
Reference
Deprotection of N-benzylbenzimidazoles and N-benzylimidazoles with triethylsilane and Pd/C
Graham, Thomas H., Tetrahedron Letters, 2015, 56(21), 2688-2690

Production Method 5

Reaction Conditions
1.1 Catalysts: Chloroform
Reference
Reactions of halomethanes in the vapor phase. Part 5. The reactions of imidazolines, anils, and 1-methylimidazole with chloroform at 550°C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and base
Busby, Reginald E.; Khan, Mohammad A.; Khan, Mohammad R.; Parrick, John; Shaw, C. J. Granville, Journal of the Chemical Society, 1980, (7), 1431-5

Production Method 6

Reaction Conditions
Reference
Imidazoles
, Japan, , ,

Production Method 7

Reaction Conditions
Reference
An approach to the cyclopeptide alkaloids (phencyclopeptines) via heterocyclic diamide/dipeptide equivalents. Preparation and N-alkylation studies of 2,4(5)-disubstituted imidazoles
Lipshutz, Bruce H.; Morey, Matthew C., Journal of Organic Chemistry, 1983, 48(21), 3745-50

Production Method 8

Reaction Conditions
Reference
4-Methylimidazoles
, European Patent Organization, , ,

Production Method 9

Reaction Conditions
Reference
Imidazoles by reaction of acetalated α-dicarbonyl compounds with ammonia and/or ammonium salts and aldehydes
, Federal Republic of Germany, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Nitrosonium tetrafluoroborate ,  Vitride
Reference
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, 36,

Production Method 11

Reaction Conditions
Reference
Reaction of nitrosonium fluoborate with olefins in nitrile media. Two-step synthesis of imidazoles from olefins
Scheinbaum, Monte L.; Dines, Martin B., Tetrahedron Letters, 1971, (24), 2205-8

Production Method 12

Reaction Conditions
Reference
Synthesis of imidazoles from alkenes
Casey, Michael; Moody, Christopher J.; Rees, Charles W., Journal of the Chemical Society, 1984, (8), 1933-41

Production Method 13

Reaction Conditions
Reference
Product class 3: imidazoles
Grimmett, M. R., Science of Synthesis, 2002, 12, 325-528

Production Method 14

Reaction Conditions
1.1 Reagents: Lithium sulfide Solvents: Benzene ,  Acetonitrile ,  2-Amino-1-butanol ;  3 d, 85 °C
Reference
Preparation method of neutron shielding material based on metal boron-imidazole framework
, China, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium bicarbonate
Reference
Chemoselective and living/controlled polymerization of polar divinyl monomers by N-heterocyclic olefin based classical and frustrated Lewis pairs
Zhao, Wuchao; Wang, Qianyi; He, Jianghua; Zhang, Yuetao, Polymer Chemistry, 2019, 10(31), 4328-4335

Production Method 16

Reaction Conditions
1.1 Reagents: Ammonium oxalate ,  Ammonia Solvents: Water ;  3 h, 45 °C; 2 h, 45 °C
Reference
Process for preparation of dialkyl imidazole
, China, , ,

Production Method 17

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Synthesis of some alkyl- and arylimidazoles
Watanabe, T.; Nishiyama, J.; Hirate, R.; Uehara, K.; Inoue, M.; et al, Journal of Heterocyclic Chemistry, 1983, 20(5), 1277-81

Production Method 18

Reaction Conditions
Reference
Manufacture of stable 2-ethyl-4-methylimidazole compositions
, Japan, , ,

Production Method 19

Reaction Conditions
Reference
Method for the preparation of imidazoles by dehydrogenation of imidazolines
, United States, , ,

Production Method 20

Reaction Conditions
Reference
Preparation of 4-methylimidazoles from methylglyoxal, aldehydes, and ammonia
, Japan, , ,

2,4-Dimethylimidazole Raw materials

2,4-Dimethylimidazole Preparation Products

2,4-Dimethylimidazole Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:930-62-1)2,4-二甲基咪唑
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:45
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:930-62-1)2,4-Dimethylimidazole
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:930-62-1)2,4-Dimethylimidazole
Order Number:A844433
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):267.0
Email:sales@amadischem.com

Additional information on 2,4-Dimethylimidazole

Comprehensive Overview of 2,4-Dimethylimidazole (CAS No. 930-62-1): Properties, Applications, and Industry Insights

2,4-Dimethylimidazole (CAS No. 930-62-1) is a versatile organic compound belonging to the imidazole derivatives family. This white to light yellow crystalline powder has garnered significant attention in industrial and research applications due to its unique chemical properties. With a molecular formula of C5H8N2 and a molar mass of 96.13 g/mol, it serves as a critical intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. The compound's heterocyclic structure and dual nitrogen atoms make it particularly valuable for coordination chemistry and catalysis.

In recent years, 2,4-Dimethylimidazole has become a focal point in green chemistry discussions, aligning with global trends toward sustainable synthesis. Researchers highlight its role in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), addressing frequent search queries like "imidazole-based porous materials" or "nitrogen-rich ligands for catalysis." Its thermal stability (melting point: 136–140°C) and solubility profile (soluble in ethanol, acetone, and hot water) further expand its utility in high-performance polymers and electronic materials.

The pharmaceutical industry leverages CAS 930-62-1 as a building block for drug discovery, particularly in developing kinase inhibitors and antifungal agents. This aligns with trending searches such as "imidazole medicinal chemistry" or "small molecule APIs." Analytical techniques like HPLC (purity >98%) and NMR spectroscopy ensure quality control, while regulatory compliance with REACH and FDA guidelines meets industry standards. Notably, its low acute toxicity (LD50 >2000 mg/kg orally in rats) supports safer handling compared to traditional heterocycles.

Emerging applications in energy storage have propelled 2,4-Dimethylimidazole into battery research, answering queries about "organic electrolyte additives" or "lithium-ion battery stabilizers." Its electron-donating methyl groups enhance electrochemical stability, while the imidazole ring facilitates proton conduction in fuel cell membranes. Manufacturers now optimize synthesis routes—such as the Debus-Radziszewski reaction—to improve yield (>85%) and reduce byproducts, reflecting the industry's shift toward atom economy principles.

From a commercial perspective, 930-62-1 suppliers emphasize custom synthesis services and bulk pricing, addressing procurement-related searches. The compound's compatibility with microwave-assisted synthesis (reducing reaction times by 60%) and flow chemistry setups demonstrates innovation in production scalability. Quality certifications like ISO 9001 and GMP ensure consistency for high-value applications such as OLED materials and photoinitiators in UV-curable coatings.

Environmental considerations drive research into biodegradable imidazole derivatives, with 2,4-Dimethylimidazole serving as a model compound. Recent studies explore its photocatalytic degradation pathways and ecotoxicity profiles, responding to concerns about "persistent organic pollutants." The compound's low bioaccumulation potential (logPow: 0.89) and hydrolysis stability (pH 4–9) position it favorably against conventional alternatives in green solvent formulations.

Looking ahead, 2,4-Dimethylimidazole continues to inspire cross-disciplinary innovation. From corrosion inhibitors in automotive fluids to ligand design for homogeneous catalysis, its molecular adaptability meets evolving industrial demands. As analytical methods like LC-MS and X-ray crystallography provide deeper structural insights, this compound remains at the forefront of materials science and fine chemical development.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:930-62-1)2,4-二甲基咪唑
LE5869583;LE348
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-62-1)2,4-Dimethylimidazole
sfd4824
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email